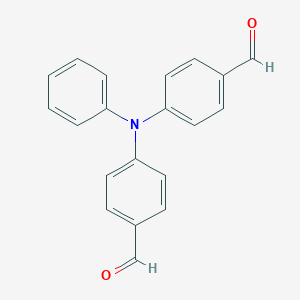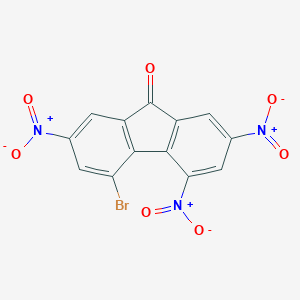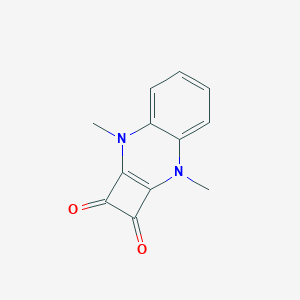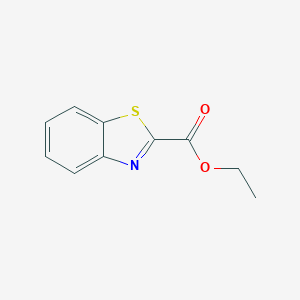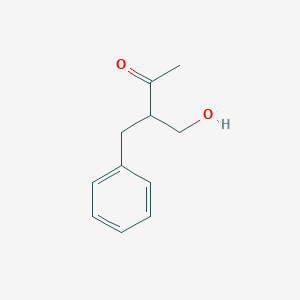![molecular formula C16H26N4O3S B186368 2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol CAS No. 57725-35-6](/img/structure/B186368.png)
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol, commonly known as PIPES, is a chemical compound used in scientific research. It is a buffering agent that helps maintain a constant pH in biological experiments. PIPES is widely used in biochemical and physiological studies due to its unique properties.
作用機序
PIPES acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa value of 7.5, which means it can buffer solutions at a pH close to neutral. PIPES also has a low ionic strength, which makes it ideal for use in biological experiments.
Biochemical and physiological effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological experiments without any adverse effects.
実験室実験の利点と制限
The advantages of using PIPES as a buffering agent in lab experiments are its ability to maintain a constant pH over a wide range of temperatures and concentrations, its low ionic strength, and its non-toxic nature. However, PIPES has some limitations, such as its limited solubility in water and its relatively high cost compared to other buffering agents.
将来の方向性
There is ongoing research to develop new and improved buffering agents that can maintain a constant pH over a wider range of temperatures and concentrations. Some researchers are also exploring the use of PIPES in drug delivery systems and as a potential treatment for certain diseases. Further studies are needed to fully understand the potential applications of PIPES in these areas.
In conclusion, PIPES is a widely used buffering agent in scientific research due to its unique properties. It is non-toxic and has no known biochemical or physiological effects on living organisms. While it has some limitations, ongoing research is exploring new and improved buffering agents and potential applications of PIPES in drug delivery systems and disease treatment.
合成法
PIPES can be synthesized using a multi-step process. The synthesis involves the reaction of 4-chloropyridine with piperazine in the presence of a base to form 4-(piperazin-1-yl)pyridine. This intermediate is then reacted with piperidine-3-sulfonyl chloride to form the final product, PIPES.
科学的研究の応用
PIPES is commonly used in scientific research as a buffering agent in biological experiments. It is used in various biochemical and physiological studies, including enzyme assays, protein purification, and cell culture. PIPES is used as a buffer because of its ability to maintain a constant pH over a wide range of temperatures and concentrations.
特性
CAS番号 |
57725-35-6 |
|---|---|
分子式 |
C16H26N4O3S |
分子量 |
354.5 g/mol |
IUPAC名 |
2-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)15-4-5-17-14-16(15)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |
InChIキー |
ADTGMKALEWQTBT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)CCO |
その他のCAS番号 |
57725-35-6 |
溶解性 |
53.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

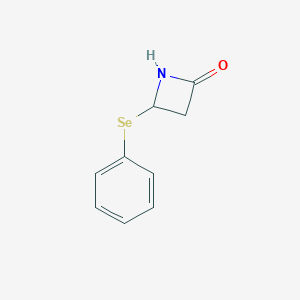
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
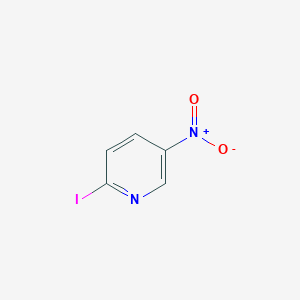
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
